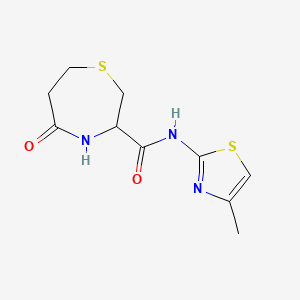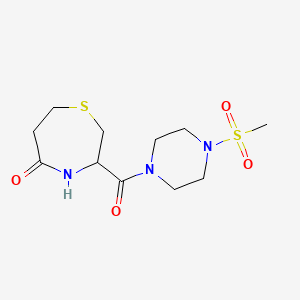
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide, otherwise known as 5-oxo-TFCA, is a synthetic molecule that has been studied for its potential use in various scientific and medical fields. This molecule has been studied for its ability to act as a catalyst for various biochemical and physiological processes.
科学的研究の応用
5-oxo-TFCA has been studied for its potential applications in various scientific and medical fields. It has been studied for its potential use as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. Additionally, 5-oxo-TFCA has been studied for its potential use as a diagnostic tool for various diseases, as well as for its potential use in the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of 5-oxo-TFCA is still not fully understood. However, it is believed that the molecule acts as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. Additionally, it is believed that the molecule may act as an inhibitor of certain enzymes and proteins, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxo-TFCA are still being studied. However, it is believed that the molecule can affect the activity of certain enzymes and proteins, which can in turn affect the activity of certain biochemical pathways. Additionally, it is believed that the molecule can act as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals.
実験室実験の利点と制限
The use of 5-oxo-TFCA in laboratory experiments has several advantages. First, the molecule is relatively easy to synthesize and can be used in a variety of experiments. Additionally, the molecule can act as a catalyst for various biochemical and physiological processes, making it useful for studying these processes. Finally, the molecule can be used as a diagnostic tool for various diseases.
However, there are also some limitations to using 5-oxo-TFCA in laboratory experiments. First, the mechanism of action of the molecule is still not fully understood, making it difficult to predict the effects it may have on certain biochemical pathways. Additionally, the molecule may have toxic effects in certain concentrations, making it important to use the molecule in carefully controlled laboratory experiments.
将来の方向性
There are several potential future directions for research on 5-oxo-TFCA. First, more research is needed to better understand the mechanism of action of the molecule and its potential effects on various biochemical pathways. Additionally, more research is needed to explore the potential applications of the molecule in the treatment of various diseases, as well as its potential use as a diagnostic tool. Finally, more research is needed to explore the potential toxicity of the molecule and its effects on various biochemical pathways.
合成法
5-oxo-TFCA is synthesized through a multi-step process beginning with the reaction of 2,2,2-trifluoroethyl-1,4-thiazepane-3-carboxylic acid and ethyl bromide in the presence of sodium ethoxide. This reaction yields the ethyl ester of the carboxylic acid, which is then reacted with sodium hydroxide to produce the sodium salt of the carboxylic acid. This sodium salt is then reacted with a mixture of sulfuric acid and sodium nitrite to yield the nitroso compound. Finally, the nitroso compound is reduced with sodium borohydride to produce 5-oxo-TFCA.
特性
IUPAC Name |
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2S/c9-8(10,11)4-12-7(15)5-3-16-2-1-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSCQQBQUCORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(5-cyclopropyl-1,2-oxazole-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505532.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide](/img/structure/B6505539.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505570.png)
![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)


![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)